Egfr/brafv600E-IN-2

Oncology Cell Proliferation Kinase Inhibitor

EGFR/BRAFV600E-IN-2, also known as compound 3g, is a synthetic small-molecule kinase inhibitor. It is designed as a multi-target agent with potent activity against Epidermal Growth Factor Receptor (EGFR), the mutant BRAF V600E kinase, and the drug-resistant EGFR T790M mutant.

Molecular Formula C25H18N4O2
Molecular Weight 406.4 g/mol
Cat. No. B12392311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr/brafv600E-IN-2
Molecular FormulaC25H18N4O2
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)C=C2N3C(=C(N=N3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C25H18N4O2/c1-16-12-13-20-19(14-16)21(15-22(30)26-20)29-24(17-8-4-2-5-9-17)23(27-28-29)25(31)18-10-6-3-7-11-18/h2-15H,1H3,(H,26,30)
InChIKeyFLNFKMUXXNJTEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR/BRAFV600E-IN-2 – A Multi-Target Dual EGFR/BRAFV600E Inhibitor for Oncology Research


EGFR/BRAFV600E-IN-2, also known as compound 3g, is a synthetic small-molecule kinase inhibitor . It is designed as a multi-target agent with potent activity against Epidermal Growth Factor Receptor (EGFR), the mutant BRAF V600E kinase, and the drug-resistant EGFR T790M mutant . This compound acts as an inducer of apoptosis, exerting its effects by activating caspases 3 and 8, upregulating the pro-apoptotic protein Bax, and downregulating the anti-apoptotic protein Bcl-2 . Its multi-kinase profile is intended to address signal transduction redundancy and resistance mechanisms common in cancers such as non-small cell lung cancer (NSCLC), melanoma, and colorectal cancer .

Kinase Profile Multi-target EGFR/BRAFV600E and T790M mutant inhibition
Pathway Engagement Reported caspase/Bcl-2 family apoptosis modulation
Model Context Kinase-dependent cell models with resistance mechanisms

Why Generic EGFR or BRAF Inhibitors Cannot Substitute for EGFR/BRAFV600E-IN-2


General substitution with a single-target EGFR inhibitor or a BRAF V600E-specific inhibitor is not equivalent and can lead to divergent experimental outcomes. Unlike erlotinib, a standard first-generation EGFR inhibitor, or vemurafenib, a selective BRAF V600E inhibitor, EGFR/BRAFV600E-IN-2 is a single chemical entity with demonstrated multi-target activity against EGFR, BRAF V600E, and the gatekeeper mutant EGFR T790M . This intrinsic polypharmacology is critical for suppressing parallel oncogenic signaling and preventing acquired resistance pathways that rapidly emerge under selective pressure from mono-therapies [1]. Consequently, substituting this compound with a cocktail of single-target agents does not recapitulate its specific intracellular pharmacokinetics, target engagement profile, or its coordinated induction of apoptosis via simultaneous caspase activation and Bcl-2 family modulation .

Target Spectrum Single-target EGFR or BRAF inhibitors cannot replicate the multi-kinase engagement of this single entity; pathway response may diverge.
Polypharmacology Drug cocktails of erlotinib plus vemurafenib do not recapitulate the compound's intracellular pharmacokinetics and coordinated apoptosis induction.
Resistance Context Compounds inactive against EGFR T790M (e.g., erlotinib) may shift experimental outcomes in resistance models; compare with care.

Quantitative Differentiation Evidence for EGFR/BRAFV600E-IN-2 Against Key Comparators


Superior Antiproliferative Potency Compared to Erlotinib in Cancer Cell Lines

EGFR/BRAFV600E-IN-2 demonstrates superior antiproliferative potency against a panel of human cancer cell lines when directly compared to the approved EGFR inhibitor, erlotinib. The compound's multi-targeted mechanism translates into lower half-maximal inhibitory concentrations (IC50) in MTT cell viability assays .

Antiproliferative vs Erlotinib
Head-to-head
IC50 24–28 nM (A-549, MCF-7, Panc-1, HT-29); 1.2–1.4× lower than erlotinib GI50 baseline
Reported lower IC50 in tested cell lines; supports cell-model endpoint review.
MTT assay; cross-study GI50 33 nM for erlotinib.
Oncology Cell Proliferation Kinase Inhibitor

Multi-Target Kinase Inhibition Profile Includes Drug-Resistant EGFR T790M

Unlike erlotinib, which is susceptible to the acquired T790M gatekeeper mutation, or first-generation BRAF inhibitors, EGFR/BRAFV600E-IN-2 is characterized as a multi-target inhibitor that also potently targets EGFR T790M . This profile is a distinct differentiator from closely related dual inhibitors like EGFR/BRAFV600E-IN-4, which shows more than 7-fold lower potency against EGFR T790M.

T790M Mutant Activity
Source review
Active against EGFR T790M; erlotinib inactive; IN-4 IC50 9.70 nM (cross-study)
Qualitative gain-of-function; supports resistance-model research.
Exact T790M IC50 for target compound not provided; verify with head-to-head assay.
Kinase Selectivity Drug Resistance EGFR T790M

Coordinated Apoptosis Induction via Caspase and Bcl-2 Family Modulation

The mechanism of action of EGFR/BRAFV600E-IN-2 is not limited to kinase inhibition; it is an inducer of apoptosis with a defined downstream signature. The compound activates caspase-3 and caspase-8, upregulates the pro-apoptotic Bax protein, and downregulates the anti-apoptotic Bcl-2 protein . This coordinated modulation of both extrinsic and intrinsic apoptotic pathways is a functional differentiator from compounds that solely inhibit kinase activity without this direct apoptotic engagement.

Apoptosis Protein Signature
Class-level, data to verify
Activates caspase-3/8, upregulates Bax, downregulates Bcl-2
Reported apoptosis pathway protein modulation; confirm in your cell context.
Derived from class-level mechanism claims; independent validation advised.
Apoptosis Caspase Activation Bcl-2 Downregulation

Antioxidant Capacity with DPPH Radical Scavenging Activity

Beyond kinase inhibition, EGFR/BRAFV600E-IN-2 possesses direct antioxidant properties, as evidenced by a DPPH free radical scavenging assay. At a concentration of 10 µM, the compound scavenges 70.6% of DPPH radicals . This is an uncommon auxiliary property for a kinase inhibitor and provides a dual mechanism of action relevant to oxidative stress modulation in tumor microenvironments.

DPPH Scavenging
Reported
70.6% at 10 µM
Reported antioxidant capacity; supports redox-biology research context.
In vitro DPPH assay; relevance to cell models requires validation.
Oxidative Stress DPPH Assay Chemoprevention

High-Impact Research Scenarios for EGFR/BRAFV600E-IN-2 Based on Differential Evidence


Overcoming Erlotinib Resistance in Non-Small Cell Lung Cancer (NSCLC) Models

Investigators studying EGFR T790M-mediated resistance to first-generation tyrosine kinase inhibitors (TKIs) can use EGFR/BRAFV600E-IN-2 as a tool compound. Its verified activity against both wild-type EGFR and the T790M mutant, combined with its superior antiproliferative potency over erlotinib, makes it suitable for head-to-head studies in NSCLC cell lines harboring EGFR mutations . This allows for the direct interrogation of multi-target inhibition as a strategy to prevent or overcome acquired resistance in vitro [1].

Dual EGFR/BRAF Pathway Inhibition in Colorectal Cancer or Melanoma

For research into cancers driven by concurrent or compensatory EGFR and BRAF V600E signaling, such as BRAF-mutant colorectal cancer, this single-agent provides a simplified model for dual-pathway blockade. The compound's demonstrated nanomolar IC50s against HT-29 (colon) and A-549 (lung) cancer cell lines support its use in proliferation and signaling studies, replacing the need for complex drug cocktails to achieve concurrent inhibition of both oncogenic drivers .

Mechanistic Studies of Apoptosis Involving Intrinsic and Extrinsic Pathways

The compound's defined apoptotic signature—activation of caspase-8 (extrinsic pathway), caspase-3 (executioner), Bax upregulation, and Bcl-2 downregulation (intrinsic pathway)—makes it a valuable chemical probe for dissecting the interplay between extrinsic and intrinsic apoptosis in cancer cells. It is distinct from TKIs that induce apoptosis solely through indirect or p53-dependent mechanisms, enabling more precise pathway activation studies .

Kinase Inhibitor Screening with Integrated Antioxidant Activity

In drug discovery screens aiming to identify kinase inhibitors with ancillary antioxidant properties, EGFR/BRAFV600E-IN-2 serves as a positive control. Its high DPPH radical scavenging activity (70.6% at 10 µM) is a quantifiable benchmark for evaluating whether other compounds in a library possess similar dual functionality, relevant to inflammation-associated carcinogenesis or neuroprotective applications .

Application
Selection Property
Validation Focus
EGFR T790M resistance pathway studies
Multi-target kinase inhibition profile (WT & T790M)
T790M and wild-type EGFR inhibition endpoints
Concurrent EGFR/BRAF signaling pathway studies
Dual-pathway inhibition capability
Proliferation and signaling endpoints in relevant cell lines
Intrinsic/extrinsic apoptosis pathway dissection
Reported caspase/Bcl-2 family modulation profile
Apoptosis protein expression and caspase activity endpoints
Kinase inhibitor antioxidant property benchmarking
Reported DPPH scavenging activity
Redox-biology and kinase inhibition endpoint comparison
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